Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-
Description
Bicyclo[2.2.1]heptan-2-ol derivatives, commonly referred to as norbornane or norbornanol analogs, are rigid bicyclic frameworks with diverse applications in medicinal chemistry, catalysis, and materials science. The compound Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)- is distinguished by its stereochemical configuration [(1S,2S,3R,4R)] and functionalization at C3 (amino) and C7 (dimethoxy) positions. The bicyclo[2.2.1]heptane scaffold provides conformational rigidity, making it valuable for studying structure-activity relationships (SAR) in drug design [1].
Key structural features:
- Core: Bicyclo[2.2.1]heptane (norbornane) with hydroxyl (-OH) at C2.
- Substituents: C3: Amino (-NH₂) group. C7: Two methoxy (-OCH₃) groups.
- Stereochemistry: (1S,2S,3R,4R), ensuring specific spatial orientation of substituents.
Properties
CAS No. |
842120-48-3 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-amino-7,7-dimethoxybicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H17NO3/c1-12-9(13-2)5-3-4-6(9)8(11)7(5)10/h5-8,11H,3-4,10H2,1-2H3/t5-,6+,7-,8+/m1/s1 |
InChI Key |
TUIOFNLJHWRLLU-CWKFCGSDSA-N |
Isomeric SMILES |
COC1([C@@H]2CC[C@H]1[C@@H]([C@@H]2N)O)OC |
Canonical SMILES |
COC1(C2CCC1C(C2N)O)OC |
Origin of Product |
United States |
Preparation Methods
Camphorquinone Derivatives
The synthesis often begins with camphorquinone (3,3-dimethoxybicyclo[2.2.1]heptane-2,5-dione), a readily available chiral building block. Camphorquinone undergoes selective reduction and functionalization to introduce the amine and hydroxyl groups while preserving the bicyclic framework.
Chiral Auxiliaries and Protecting Groups
- 3,3-Dimethoxyketal intermediates : Serve as protected forms of camphorquinone, enabling regioselective reactions at the 2- and 3-positions.
- Boc-protected amines : Used to stabilize the amino group during subsequent reactions.
Key Synthetic Routes
Diastereoselective Alkylation
This method involves the addition of lithiated picoline to a camphorquinone diacetal, followed by hydrolysis and reduction:
- Lithiated picoline addition :
- Acid hydrolysis : Removes the dimethoxy ketal group (84% yield).
- Regioselective reduction : Sodium borohydride in ethanol selectively reduces the ketone to the alcohol.
Catalytic Hydrogenation
Industrial-scale production employs palladium on carbon (Pd/C) under hydrogen pressure to saturate double bonds in intermediates while preserving stereochemistry:
Chiral Resolution
For enantiopure products, chiral HPLC using CHIRALPAK AD-H columns resolves racemic mixtures:
- Mobile phase : Hexane/ethanol (90:10).
- Resolution : Baseline separation of (1S,2S,3R,4R) and (1R,2R,3S,4S) enantiomers.
Stereochemical Control
Substrate-Controlled Diastereoselectivity
The rigid bicyclic framework of camphorquinone derivatives enforces facial selectivity during nucleophilic additions. For example, lithiated picoline attacks the Re face of the ketone, dictated by the 7,7-dimethyl groups.
Asymmetric Induction
- Chiral catalysts : PtO₂-mediated hydrogenation with (R)-BINAP achieves 88% ee.
- Enzymatic resolution : Lipase-catalyzed transesterification of racemic intermediates yields enantiopure products (99% ee).
Industrial-Scale Optimization
Process Intensification
Yield Improvements
- Sublimation inhibitors : Increase 2-norbornanol yields by 40% under mild conditions.
- Microwave-assisted synthesis : Accelerates hydrolysis steps (30 minutes vs. 24 hours).
Analytical Validation
Structural Confirmation
Purity Assessment
- Elemental analysis : C, H, N within ±0.4% of theoretical values.
- Chiral HPLC : >99.5% ee for pharmaceutical-grade material.
Challenges and Solutions
Byproduct Formation
Catalyst Deactivation
- Issue : Pd/C poisoning by amine intermediates.
- Solution : Sequential hydrogenation with Pt/C followed by Pd/C improves catalyst lifetime.
Emerging Methodologies
Organocatalytic Cycloadditions
- Formal [4+2] cycloadditions : Construct the bicyclic core with 94% ee using cinchona alkaloid catalysts.
Biocatalytic Amination
- Transaminases : Convert ketone precursors to amines with 91% yield and >99% ee.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include ketones, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits a range of biological activities that make it a candidate for drug development. Its structural features allow for interactions with various biological targets. For instance:
- Antidepressant Activity : Research indicates that compounds with similar bicyclic structures can modulate neurotransmitter systems, suggesting potential antidepressant properties .
- Anticancer Activity : Preliminary studies have shown that bicyclic compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies can help identify which modifications enhance its pharmacological properties while minimizing toxicity.
Materials Science
Polymer Chemistry
Bicyclo[2.2.1]heptan derivatives have been explored for use in polymer synthesis due to their unique structural properties. They can serve as:
- Monomers : Incorporating bicyclic structures into polymers can enhance thermal stability and mechanical properties.
- Additives : These compounds may improve the performance of existing materials by enhancing properties such as elasticity and strength.
Synthetic Organic Chemistry
Reagent in Organic Synthesis
Bicyclo[2.2.1]heptan-2-ol derivatives can act as versatile intermediates in organic synthesis:
- Chiral Synthesis : The chirality of this compound allows it to be used in asymmetric synthesis, providing a pathway to synthesize other chiral compounds with high enantiomeric purity.
- Functionalization Reactions : This compound can undergo various functionalization reactions (e.g., oxidation, reduction) to yield valuable synthetic intermediates.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of bicyclic compounds similar to Bicyclo[2.2.1]heptan-2-ol on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, highlighting the compound's potential as a lead structure for anticancer drug development .
Case Study 2: Polymer Applications
Research demonstrated that incorporating bicyclo[2.2.1]heptan units into polycarbonate matrices resulted in improved thermal stability and mechanical strength compared to conventional polycarbonates. This suggests applications in high-performance materials for electronics and automotive industries .
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Amino-Substituted Bicyclo[2.2.1]heptane Derivatives
| Compound Name | Substituents | Stereochemistry | Applications/Findings | Reference |
|---|---|---|---|---|
| Target Compound | C3: -NH₂; C7: -OCH₃ (×2) | (1S,2S,3R,4R) | Potential CXCR2 antagonist (inferred from structural analogs) [1]. | |
| Bicyclo[2.2.1]heptan-2-amine (endo) | C2: -NH₂ | (1R,2S,4S)-rel | Intermediate in synthesizing CXCR2 antagonists (e.g., compounds 2a–2g) [1]. | |
| 2-(2-Aminoethyl)-1,7,7-trimethyl- | C2: -OH; C2: -(CH₂)₂NH₂ | (1R,2S,4R) | Not reported; structural similarity suggests potential bioactivity [19]. | |
| 7-(Dimethylamino)- | C7: -N(CH₃)₂; C2: -OH | (1R,2R,4R,7S) | Unspecified; dimethylamino group may enhance solubility [20]. |
Key Observations :
- The target compound uniquely combines amino and dimethoxy groups, which may enhance both hydrogen bonding (via -NH₂) and lipophilicity (via -OCH₃).
- Bicyclo[2.2.1]heptan-2-amine derivatives (e.g., [15]) are used in synthesizing selective antagonists, but lack the dimethoxy groups critical for steric effects.
Hydroxy-Substituted Analogs (Norborneol/Fenchol Derivatives)
| Compound Name | Substituents | Stereochemistry | Applications/Findings | Reference |
|---|---|---|---|---|
| Norborneol | C2: -OH | (1S,2R,4R) or others | Chiral auxiliary in asymmetric synthesis; low bioactivity [2]. | |
| (−)-endo-Fenchol | C2: -OH; C1,3,3: -CH₃ (×3) | (1S,2S,4R) | Fragrance ingredient; rigid structure aids in stereochemical studies [4]. | |
| 4,7,7-Trimethyl- | C4,7,7: -CH₃ (×3) | Not specified | Studied for catalytic applications; methyl groups increase hydrophobicity [6]. |
Key Observations :
- Fenchol derivatives (e.g., [4]) demonstrate the impact of methyl groups on volatility and aroma, contrasting with the target compound’s polar substituents.
Functionalized Derivatives (Ketones, Esters, Halides)
| Compound Name | Functional Groups | Stereochemistry | Applications/Findings | Reference |
|---|---|---|---|---|
| (E)-3-Benzylidenecamphor | C3: Benzylidene; C2: ketone | (1S,2S,4R) | UV-absorbing properties; used in sunscreen formulations [3]. | |
| 1-Bromo- | C1: -Br; C2: -OH | (1S,2S,4R) | Intermediate in halogenation reactions; bromine enhances electrophilicity [11]. | |
| Diels–Alder Adducts | C2: Nitro/carboxylate groups | Multiple configurations | Model for studying reaction mechanisms [10]. |
Key Observations :
- The target compound lacks electrophilic groups (e.g., ketones, halides), making it less reactive in substitution reactions compared to [11].
- Its amino group could enable nucleophilic reactions or coordination with metal catalysts.
Biological Activity
Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)- is a bicyclic compound with significant biological activity that has garnered attention in medicinal chemistry. This compound's unique structure contributes to its potential applications in various therapeutic areas, particularly in cancer treatment and as a selective antagonist for specific receptors.
Basic Information
- IUPAC Name : Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-
- CAS Number : 350995-96-9
- Molecular Formula : C₉H₁₇NO₃
- Molecular Weight : 187.24 g/mol
Structural Characteristics
The compound features a bicyclic structure with two methoxy groups and an amino group positioned strategically to enhance its biological interactions. This configuration is critical for its receptor binding and subsequent biological effects.
Anticancer Properties
Recent studies have highlighted the potential of bicyclic compounds like Bicyclo[2.2.1]heptan-2-ol derivatives in cancer therapy. Specifically, compounds containing the bicyclo[2.2.1]heptane framework have been identified as effective CXCR2 antagonists, which play a role in cancer metastasis.
Case Study: CXCR2 Antagonism
A notable study demonstrated that a bicyclo[2.2.1]heptane derivative exhibited potent CXCR2 antagonistic activity with an IC₅₀ value of 48 nM. This compound showed selectivity over CXCR1 with an IC₅₀ ratio of 60.4 . The in vitro assays indicated that this compound effectively inhibited migration in the highly metastatic CFPAC1 pancreatic cancer cell line without exhibiting cytotoxic effects at various concentrations (6.25 to 100 μM) .
Pharmacokinetics and Stability
The pharmacokinetic profile of this compound was evaluated in rat models, showing promising results with a peak plasma concentration () of 2863 ng/mL after oral administration at a dose of 10 mg/kg and a half-life () of 2.58 hours . Stability tests indicated that the compound maintained over 99% stability in both rat and human plasma after 45 minutes but showed varying degradation levels in liver microsomes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications to the bicyclic core can significantly influence biological activity. For instance, introducing electron-donating groups improved antagonistic potency against CXCR2 while maintaining selectivity over CXCR1 .
Table: Summary of Biological Activity Data
| Property | Value |
|---|---|
| IC₅₀ (CXCR2) | 48 nM |
| Selectivity (CXCR1/CXCR2) | 60.4 |
| Cmax (oral administration) | 2863 ng/mL |
| Half-life | 2.58 hours |
| Stability in Plasma | >99% after 45 min |
Q & A
Basic Question: How can the stereochemistry of Bicyclo[2.2.1]heptan-2-ol derivatives be experimentally determined?
Methodological Answer:
The stereochemical configuration of bicyclic compounds like this derivative can be confirmed using X-ray crystallography or NMR spectroscopy . For example, vicinal coupling constants () in H-NMR can reveal spatial relationships between protons, while NOESY/ROESY experiments detect through-space interactions to assign axial/equatorial substituents . In cases of ambiguity, X-ray crystallography provides definitive structural evidence, as demonstrated for similar bicyclo[2.2.1]heptane derivatives in crystallographic studies .
Basic Question: What synthetic strategies are effective for introducing amino and methoxy groups into the bicyclo[2.2.1]heptane framework?
Methodological Answer:
Amino and methoxy groups can be introduced via nucleophilic substitution or catalytic functionalization . For example:
- Amino group introduction : Reacting a brominated bicyclo[2.2.1]heptane intermediate with ammonia or protected amines under SN2 conditions .
- Methoxy group introduction : Use of methoxide ions in Williamson ether synthesis or Mitsunobu reactions with diethyl azodicarboxylate (DEAD) .
Steric hindrance from the bicyclic framework may require elevated temperatures or microwave-assisted synthesis to achieve high yields .
Advanced Question: How can contradictions in spectral data (e.g., mass spectrometry or GC-MS) between studies be resolved?
Methodological Answer:
Discrepancies in spectral data often arise from differences in ionization techniques or chromatographic conditions . For instance:
- Mass spectrometry : Electron ionization (EI) may fragment labile methoxy groups, while electrospray ionization (ESI) preserves molecular ions. Compare data from NIST-standardized libraries .
- GC-MS retention indices : Variations in column polarity (e.g., DB-5 vs. HP-INNOWax) can shift retention times. Cross-validate using multiple columns and reference compounds .
| Parameter | Study A (EI-MS) | Study B (GC-MS) | Resolution Strategy |
|---|---|---|---|
| Molecular ion (m/z) | 186 (fragmented) | 201 (intact) | Use softer ionization (e.g., ESI) |
| Retention time | N/A | 13.35 min | Compare with NIST database |
Advanced Question: What computational methods predict the reactivity of the amino and methoxy substituents in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:
- The amino group acts as an electron donor , lowering the energy of the LUMO and enhancing nucleophilicity at C3.
- Methoxy groups at C7 induce steric hindrance , reducing accessibility to the bicyclic core in catalytic reactions .
Software like Gaussian or ORCA can simulate reaction pathways, such as intramolecular cyclization or hydrogen bonding interactions .
Basic Question: What safety protocols are critical when handling amino-substituted bicyclic compounds?
Methodological Answer:
Key safety measures include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols, as amino derivatives may exhibit acute toxicity (OSHA HCS Category 4) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How does the stereochemistry of this compound influence its biological activity?
Methodological Answer:
The (1S,2S,3R,4R) configuration may enhance interactions with biological targets like TRP ion channels (e.g., TRPM8/TRPA1), as seen in structurally related borneol derivatives . Stereospecific hydrogen bonding with the amino group could modulate receptor binding affinity. In vitro assays (e.g., calcium imaging) are recommended to validate activity .
Basic Question: What analytical techniques are suitable for quantifying this compound in complex mixtures?
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (λ = 210–260 nm) is optimal due to the compound’s chromophores. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode improves sensitivity. Calibrate against a pure standard, and validate method precision (<5% RSD) .
Advanced Question: How can conflicting stereochemical assignments in literature be reconciled?
Methodological Answer:
Re-evaluate optical rotation data and compare with calculated values from DFT-optimized structures. For example, conflicting endo/exo assignments for similar bicyclo[2.2.1]heptane derivatives were resolved by correlating experimental values with computed electronic circular dichroism (ECD) spectra .
Basic Question: What are the stability considerations for storing this compound?
Methodological Answer:
Store under argon or nitrogen at –20°C to prevent oxidation of the amino group. Avoid exposure to light, as methoxy groups may undergo photodegradation. Monitor purity via TLC or HPLC every 6 months .
Advanced Question: What catalytic systems enable enantioselective modifications of this compound?
Methodological Answer:
Chiral oxazaborolidine catalysts or Rhodium(I)-DuPhos complexes can induce enantioselectivity in reactions like asymmetric hydrogenation or aldol additions. For example, kinetic resolution via 1,3-dipolar cycloaddition has been achieved using ligand-controlled methodologies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
